6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Physicochemical profiling Medicinal chemistry Lipophilicity

6-(4-Bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one features a para-bromine for cross-coupling and a metabolically stable 2-oxopropyl ketone for derivatization. This dual architecture reduces procurement complexity by eliminating separate N2/C6 building blocks. Validated for CNS programs and halogen-bonding target engagement. Ideal for parallel library synthesis and ADME screening cascades.

Molecular Formula C13H11BrN2O2
Molecular Weight 307.14 g/mol
Cat. No. B6046976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Molecular FormulaC13H11BrN2O2
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESCC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
InChIKeyAOUBHAPHEAFQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one – Core Identity and Procurement-Oriented Baseline for a Bifunctional Pyridazinone


6-(4-Bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one (CAS 1208922-69-3; molecular formula C₁₃H₁₁BrN₂O₂, MW 307.14) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-bromophenyl substituent at the C6 position and a reactive 2-oxopropyl (acetonyl) side chain at the N2 position . This substitution pattern distinguishes it from simpler 6-aryl-pyridazin-3(2H)-ones lacking the N2-alkyl ketone handle, placing it at the intersection of heterocyclic synthetic intermediates and bioactive scaffold exploration [1]. The presence of a para-bromine atom on the phenyl ring and a ketone group on the N2 side chain defines its reactivity profile for downstream functionalisation via cross‑coupling, nucleophilic addition, and reductive amination chemistries [2].

6-(4-Bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one – Why In‑Class Pyridazinones Cannot Be Interchanged Without Quantitative Evidence


Pyridazin-3(2H)-ones with different C6‑aryl or N2‑alkyl substituents exhibit divergent biological target engagement, metabolic stability, and synthetic utility [1]. The specific 4‑bromophenyl plus 2‑oxopropyl substitution pattern is not interchangeable with closely related scaffolds because the bromine atom alters halogen‑bonding capability and lipophilicity relative to chlorine or fluorine analogues, while the 2‑oxopropyl side chain simultaneously provides a ketone‑based derivatisation point and modulates metabolic liability in a way that simple alkyl or unsubstituted N2‑H congeners cannot replicate [2]. Procurement without verifying these structural determinants risks introducing a compound with a fundamentally different reactivity, solubility, and biological profile, even within the same pyridazinone family .

6-(4-Bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Molecular Weight and Halogen‑Dependent Physicochemical Differentiation vs. Chloro and Fluoro Analogues

The 4‑bromophenyl substitution increases molecular weight, lipophilicity, and leaving‑group propensity compared to 4‑chlorophenyl and 4‑fluorophenyl analogues . These differences directly influence membrane permeability, protein binding, and synthetic reactivity in cross‑coupling reactions .

Physicochemical profiling Medicinal chemistry Lipophilicity

Metabolic Stability Advantage Conferred by the 2‑Oxopropyl Side Chain vs. N2‑H Congener

In a series of adenosine A₁ receptor antagonists, the 2‑oxopropyl substituent was identified as one of the most metabolically stable N2 modifications, significantly outperforming unsubstituted N2‑H and simple alkyl side chains in rat liver microsome assays [1]. This metabolic stability advantage is attributed to the electron‑withdrawing ketone group reducing CYP‑mediated oxidation at the N2‑α position compared to non‑ketone alkyl congeners [2].

Metabolic stability Drug discovery ADME

Synthetic Derivatisation Potential: Ketone Handle vs. Non‑Carbonyl N2‑Substituted Analogues

The 2‑oxopropyl group introduces a carbonyl electrophile that enables chemoselective transformations (reductive amination, Grignard addition, Wittig olefination, hydrazone formation) not possible with N2‑ethyl, benzyl, or unsubstituted analogues [1]. The 4‑bromophenyl ring simultaneously serves as a cross‑coupling partner, providing orthogonal reactivity — the bromine can participate in Suzuki–Miyaura or Buchwald–Hartwig couplings independently of side‑chain modifications . The non‑oxopropyl analogue 6-(4‑bromophenyl)pyridazin-3(2H)-one (CAS 50636-57-2) lacks the ketone handle entirely, while N2‑alkyl analogues (e.g., 2‑ethyl or 2‑benzyl) cannot undergo carbonyl‑specific chemistry .

Synthetic chemistry Derivatisation Cross-coupling

Bromine‑Specific Halogen‑Bonding and Target Engagement Potential vs. Chloro and Fluoro Pyridazinones

Structure–activity relationship (SAR) studies on pyridazinone‑based MAO‑B inhibitors have demonstrated that para‑bromophenyl substitution confers stronger inhibitory potency than para‑chloro or para‑fluoro substitution, attributed to favourable halogen‑σ‑hole interactions with the enzyme binding pocket [1]. In a series of 2‑(2‑fluorophenyl)piperazine‑pyridazinones, the para‑bromo derivative (T7) exhibited superior MAO‑B inhibitory activity compared to the corresponding para‑chloro analogue (T6), establishing a halogen‑dependent potency gradient: Br > Cl > F [2].

Halogen bonding Structure-based design MAO inhibition

6-(4-Bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one – Best Research and Industrial Application Scenarios Informed by Quantitative Evidence


Preferred Starting Material for Orthogonal Derivatisation in Medicinal Chemistry Library Synthesis

When the goal is to generate diverse pyridazinone‑based compound libraries via parallel synthesis, the dual‑handle architecture (bromine for cross‑coupling; ketone for carbonyl chemistry) of this compound eliminates the need to purchase separate N2‑functionalised and C6‑functionalised building blocks [1]. This reduces procurement complexity and synthetic step count relative to using the N2‑H parent (CAS 50636-57-2) followed by separate N2‑alkylation.

Candidate Scaffold for CNS‑Targeting Programmes Requiring Metabolic Stability

The 2‑oxopropyl group has been independently validated as one of the most metabolically stable N2 substituents in a pyridazinone‑containing adenosine A₁ antagonist series [1]. For CNS programmes where hepatic clearance is a critical liability, the 2‑oxopropyl derivative provides a stability advantage over the more widely available N2‑H or N2‑alkyl analogues, supporting its selection for in vitro ADME screening cascades.

Halogen‑Bonding‑Optimised Lead for MAO‑B or Kinase Inhibitor Programmes

When structural biology or SAR data indicate that a para‑halogen substituent engages a halogen‑σ‑hole interaction in the target binding site, the bromine atom offers stronger halogen‑bonding potential than chlorine or fluorine [1]. This makes the 4‑bromophenyl derivative the logical procurement choice for programmes targeting MAO‑B [2], c‑Met kinase, or other halogen‑sensitive enzyme pockets where bromine‑enhanced affinity has been demonstrated in pyridazinone SAR series.

Intermediate for Agrochemical or Material Science Applications Requiring Heavy‑Atom Substitution

In non‑pharmaceutical contexts such as agrochemical intermediate synthesis or materials research, the bromine atom provides both leaving‑group functionality for cross‑coupling and heavy‑atom effects (e.g., spin‑orbit coupling for photophysical studies). The 2‑oxopropyl ketone simultaneously offers an aliphatic attachment point for further functionalisation, distinguishing this compound from simpler 6‑aryl‑3(2H)‑pyridazinones that lack the N2‑side‑chain versatility [1].

Quote Request

Request a Quote for 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.